molecular formula C16H23F3N4O4 B2819383 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2097925-55-6

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide

Numéro de catalogue B2819383
Numéro CAS: 2097925-55-6
Poids moléculaire: 392.379
Clé InChI: AORYIVBXNFUOIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H23F3N4O4 and its molecular weight is 392.379. The purity is usually 95%.
BenchChem offers high-quality 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Proteolysis Targeting Chimeras (PROTACs) Development

The compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) . PROTACs are a promising technology for modifying proteins of interest (POIs) through protein degradation. By targeting HDAC3, this compound could play a crucial role in regulating gene expression and cell proliferation .

Histone Deacetylase Inhibition

HDACs are enzymes involved in epigenetic regulation. Dysregulation of their activity is implicated in various diseases, including cancer. The compound inhibits HDAC3 with an IC50 of 3.4 µM. Further exploration of its effects on other HDAC isoforms could reveal additional therapeutic potential .

Anticancer Therapeutics

Given its HDAC inhibition properties, this compound may contribute to anticancer therapies. HDAC inhibitors (HDACis) have shown promise in cancer treatment. Investigating its effects on cancer cell lines and animal models could provide valuable insights .

Synthetic Pathway and Characterization

Understanding the synthetic pathway and characterizing the compound is essential. Techniques like 1H-NMR, 13C-NMR, IR, and HRMS confirm its structure and purity. Researchers can optimize the synthesis process and explore modifications .

Structural Variants and Activity

Exploring structural variants of this compound could lead to improved activity. Substituting different functional groups or altering the linker may enhance its selectivity, stability, and pharmacokinetics .

Combination Therapies

Considering the compound’s HDAC inhibition and PROTAC properties, researchers could investigate combination therapies. Combining it with other HDACis or targeted agents might enhance efficacy while minimizing side effects .

Propriétés

IUPAC Name

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O4/c17-16(18,19)10-23-13(24)9-22(15(23)26)12-1-5-21(6-2-12)14(25)20-11-3-7-27-8-4-11/h11-12H,1-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYIVBXNFUOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.